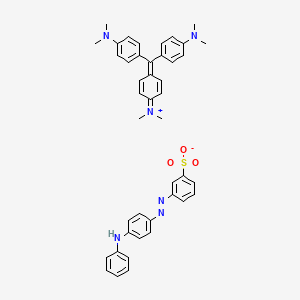
6-Hydroxy-2-morpholin-4-yl-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol es un compuesto químico con una estructura única que incluye un anillo de morfolina y un anillo de diazinano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol generalmente implica la reacción de morfolina con un precursor de diazinano adecuado en condiciones controladas. Las condiciones de reacción pueden incluir temperaturas específicas, solventes y catalizadores para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El anillo de morfolina puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas y niveles de pH para garantizar la ruta de reacción deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de morfolina.
Aplicaciones Científicas De Investigación
4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-2-quinolonas: Estos compuestos tienen estructuras similares de anillos que contienen hidroxilo y nitrógeno y son conocidos por sus actividades biológicas.
6-Etoxi-4-N-(2-morfolin-4-iletil)-2-N-propan-2-il-1,3,5-triazina-2,4-diamina: Este compuesto comparte el anillo de morfolina y se ha estudiado por su actividad herbicida.
Singularidad
4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol es único debido a su combinación específica de los anillos de morfolina y diazinano, que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Este artículo detallado proporciona una descripción general completa de 4-Oxo-1,3-diazinan-2-il-4-morfolina-6-ol, que abarca sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C8H15N3O3 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-hydroxy-2-morpholin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H15N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h6,8-9,12H,1-5H2,(H,10,13) |
Clave InChI |
XRPLXKDSXQSFDJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2NC(CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)





![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)

